molecular formula C20H30N4O4 B2919802 (2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate CAS No. 402958-95-6

(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

Cat. No. B2919802
CAS RN: 402958-95-6
M. Wt: 390.484
InChI Key: IHXGWJWOFHBXJK-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate is a useful research compound. Its molecular formula is C20H30N4O4 and its molecular weight is 390.484. The purity is usually 95%.
BenchChem offers high-quality (2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-Methyl 2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds, like Telaprevir, emphasizes the significance of understanding crystal structures for drug design. Telaprevir's crystal structure reveals helical chains based on three-point hydrogen-bond connections, highlighting the role of stereochemistry in therapeutic efficacy and molecular interactions. This example underlines the importance of detailed structural analysis in the development of pharmaceuticals, potentially relevant to our compound of interest for its structural complexity and the presence of specific functional groups (Gelbrich et al., 2013).

Synthesis and Characterization

Synthetic routes and characterization of novel pyrazole derivatives, as explored by Naveen et al. (2021), demonstrate the methodology for creating and analyzing compounds with complex structures. This research shows the process from synthesis to crystal structure determination, offering a blueprint for working with similarly structured compounds. Such studies are crucial for advancing chemical synthesis techniques and expanding the library of compounds with potential applications in medicinal chemistry and materials science (Naveen et al., 2021).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, as investigated by Gouda et al. (2010), suggest the potential for similar compounds to serve as bases for developing new antimicrobial agents. These findings illustrate the broader implications of chemical research in addressing global health challenges through the discovery of novel therapeutic agents (Gouda et al., 2010).

Anti-inflammatory and Analgesic Activities

Research into 1-aryl-1H-pyrazole-5-acetic acids reveals compounds with significant anti-inflammatory and analgesic activities. Menozzi et al. (1994) describe the synthesis and biological evaluation of these compounds, suggesting a pathway for developing new drugs to treat pain and inflammation. This research underscores the potential medical applications of compounds with pyrazole structures, hinting at possible research directions for our compound of interest (Menozzi et al., 1994).

properties

IUPAC Name

methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26)/t15?,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGWJWOFHBXJK-OEMAIJDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71711143

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